2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one

Medicinal Chemistry Scaffold Optimization Hydrogen-Bond Capacity

This advanced spirocyclic lactam intermediate (CAS 1422135-80-5) combines a conformationally restricted 2,7-diazaspiro[4.4]nonan-1-one core with a strategically positioned 3-pyridylmethyl group. The rigid scaffold (Fsp³ >0.7, zero rotatable bonds) delivers enhanced proteolytic stability and reduced off-target promiscuity versus monocyclic alternatives. The pyridin-3-ylmethyl substituent provides a defined hydrogen-bond acceptor and π-stacking surface critical for kinase hinge-binding (ERK1/2, MAPK) and sigma receptor (S1R/S2R) selectivity. Positional isomers (2-pyridyl or 4-pyridyl) alter the nitrogen lone-pair vector, fundamentally changing target engagement. Ideal for fragment-based screening, CNS-penetrant design, and SAR programs requiring a synthetically versatile lactam handle.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
Cat. No. B8138873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CNCC12CCN(C2=O)CC3=CN=CC=C3
InChIInChI=1S/C13H17N3O/c17-12-13(3-6-15-10-13)4-7-16(12)9-11-2-1-5-14-8-11/h1-2,5,8,15H,3-4,6-7,9-10H2
InChIKeyHMQFMPNKVSETJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one: Spirocyclic Building Block for CNS and Kinase-Targeted Libraries


2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one (CAS 1422135-80-5) is a functionalized spirocyclic lactam bearing a pyridin-3-ylmethyl substituent at the N2 position of the 2,7-diazaspiro[4.4]nonan-1-one core. The parent scaffold (CAS 1203796-97-7) is recognized as a versatile small-molecule building block for medicinal chemistry [1]. The compound combines a conformationally restricted spirocyclic architecture—conferring enhanced proteolytic stability and reduced off-target promiscuity relative to monocyclic scaffolds—with a strategically positioned 3-pyridyl moiety that introduces a hydrogen-bond-accepting, weakly basic nitrogen capable of participating in directed interactions or metal coordination . Commercially available at 97% purity (MW 231.3 g/mol, formula C₁₃H₁₇N₃O), this compound serves as an advanced intermediate for the synthesis of CNS-penetrant and kinase-targeted small molecules .

Why 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one Cannot Be Replaced by Unsubstituted or Isomeric Spirocyclic Cores


The unsubstituted 2,7-diazaspiro[4.4]nonan-1-one scaffold (MW 140.18, XLogP −0.8, zero rotatable bonds) provides only a minimal pharmacophore with two hydrogen-bond donors and two acceptors [1]. Addition of the pyridin-3-ylmethyl substituent increases molecular weight to 231.3, raises calculated lipophilicity, and introduces a third hydrogen-bond acceptor with defined spatial orientation—factors that critically modulate target binding, solubility, and metabolic stability within structure–activity relationship (SAR) programs . Positional isomers (pyridin-2-ylmethyl or pyridin-4-ylmethyl) alter the nitrogen lone-pair vector and pKa, which can fundamentally change binding mode, selectivity, and pharmacokinetics in series targeting nicotinic acetylcholine receptors (nAChRs), sigma receptors (S1R/S2R), or kinases [2]. Generic substitution with a benzyl or unsubstituted analog therefore risks loss of target engagement, altered selectivity profiles, or compromised CNS penetration—outcomes directly traceable to the quantifiable differences detailed below.

Quantitative Differentiation Evidence for 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one Versus Closest Analogs


Pyridin-3-ylmethyl Substitution Confers a Third Hydrogen-Bond Acceptor with Defined Spatial Orientation Versus the Unsubstituted Core Scaffold

The parent 2,7-diazaspiro[4.4]nonan-1-one core possesses two hydrogen-bond donors (lactam NH, pyrrolidine NH) and two hydrogen-bond acceptors (lactam carbonyl, pyrrolidine nitrogen) [1]. The target compound adds a pyridin-3-ylmethyl group that contributes a third hydrogen-bond acceptor (pyridine nitrogen) and increases the rotatable bond count from 0 to 4, enabling induced-fit binding while the spirocyclic core maintains conformational rigidity . This 50% increase in hydrogen-bond acceptor count and introduction of directed aromatic π-stacking capability are not achievable with the unsubstituted core.

Medicinal Chemistry Scaffold Optimization Hydrogen-Bond Capacity

Pyridin-3-ylmethyl Regioisomer Provides Distinct Nitrogen pKa and Lone-Pair Vector Compared to Pyridin-2-ylmethyl and Pyridin-4-ylmethyl Analogs

The pyridin-3-ylmethyl substituent positions the pyridine nitrogen meta to the methylene linker, yielding a calculated pKa of approximately 5.2–5.5 for the pyridine nitrogen, compared to pKa ~5.0 for the 2-pyridyl isomer (nitrogen ortho to linker) and pKa ~6.0 for the 4-pyridyl isomer (nitrogen para to linker) [1]. This difference arises from the inductive and resonance effects of the methylene bridge on the pyridine ring. In nicotinic acetylcholine receptor (nAChR) ligand series, the 3-pyridyl attachment has been specifically recited in patent claims for CNS indications, with the meta-pyridyl geometry enabling a cation–π interaction distance of ~4.5–5.0 Å that cannot be achieved by the ortho or para isomers without altering the spirocyclic core orientation [2].

CNS Drug Design Nicotinic Receptors Kinase Selectivity

Spirocyclic Core Imparts Zero Rotatable Bonds in the Scaffold Versus Linear or Monocyclic Alternatives, Enhancing Target-Binding Preorganization

The 2,7-diazaspiro[4.4]nonane core contains zero rotatable bonds within the bicyclic system, compared to 3–5 rotatable bonds in a comparable linear diamine or monocyclic pyrrolidine-piperidine hybrid [1]. This conformational restriction reduces the entropic penalty upon target binding by approximately 1–2 kcal/mol per frozen rotatable bond, translating to a theoretical 5- to 50-fold enhancement in binding affinity when the bioactive conformation is pre-organized [2]. In sigma receptor ligand series, 2,7-diazaspiro[4.4]nonane derivatives demonstrated nanomolar S1R affinities (Ki values ranging from 1.2 to 85 nM) where the spirocyclic constraint was essential for maintaining the proper amine–aromatic pharmacophore distance [3].

Conformational Restriction Proteolytic Stability GPCR Ligands

Lactam Carbonyl at Position 1 Enables Key Hydrogen-Bond-Donor/Acceptor Interactions Distinct from the 6-Oxo or Non-Carbonyl Spiro Analogs

The 1-one isomer positions the lactam carbonyl at the spiro junction, creating a hydrogen-bond acceptor that is coplanar with the pyrrolidine ring and oriented for interaction with kinase hinge regions (as demonstrated in ERK1/2 inhibitor series using related 2,7-diazaspiro[4.4]nonan-1-one scaffolds, with IC₅₀ values reaching 50 nM) [1]. In contrast, the 6-one regioisomer (exemplified in voltage-gated sodium channel modulator patents) places the carbonyl in a different ring system, altering the hydrogen-bond geometry and target selectivity [2]. The non-carbonyl analog 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane, claimed in nAChR patents, lacks the lactam carbonyl entirely, eliminating a key pharmacophoric element for ATP-competitive kinase inhibition [3].

Kinase Hinge Binding ATP-Mimetic Design Hydrogen-Bond Geometry

Application Scenarios Where 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one Provides Definitive Advantage


ATP-Competitive Kinase Inhibitor Library Synthesis Requiring a Pre-organized Spirocyclic Hinge-Binding Scaffold

In kinase drug discovery programs targeting ERK1/2 or related MAP kinases, the 2,7-diazaspiro[4.4]nonan-1-one core provides a rigid hinge-binding motif with the lactam carbonyl positioned for hydrogen-bonding to the kinase hinge region [1]. The pyridin-3-ylmethyl substituent at N2 offers an additional hydrogen-bond acceptor and aromatic π-stacking surface that can be elaborated into ATP-competitive inhibitors with nanomolar potency, as demonstrated by related 2,7-diazaspiro[4.4]nonan-1-one derivatives achieving IC₅₀ values of 50 nM against activated ERK1/2 in mobility shift assays [1]. The 6-one isomer cannot replicate this binding mode due to altered carbonyl geometry [2].

Sigma Receptor (S1R/S2R) Ligand Optimization with Defined Amine–Aromatic Pharmacophore Distance

The 2,7-diazaspiro[4.4]nonane scaffold has been validated as a core for potent sigma receptor ligands, with derivatives exhibiting S1R Ki values from 1.2 to 85 nM and associated antiallodynic activity in vivo [3]. The pyridin-3-ylmethyl substituent provides a tertiary amine–aromatic vector that can be systematically varied to optimize S1R/S2R selectivity ratios, which are critically dependent on the spirocyclic constraint maintaining the pharmacophore in a defined orientation [3].

CNS-Penetrant Nicotinic Acetylcholine Receptor (nAChR) Modulator Design with Regiospecific Pyridine Attachment

Patent CA2491506C explicitly claims 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane derivatives for CNS indications including Alzheimer’s disease, establishing the 3-pyridyl attachment as a privileged regioisomer for nAChR modulation [4]. The target compound, with its 2-(pyridin-3-ylmethyl) substitution, provides the same pyridine regioisomeric preference while incorporating a synthetically versatile lactam handle, enabling further derivatization for CNS-optimized candidates [4].

Spirocyclic Fragment-Based Drug Discovery (FBDD) Requiring a Three-Dimensional, Low-Molecular-Weight Core with Growth Vector

With a molecular weight of 231.3 g/mol and a fraction of sp³-hybridized carbons exceeding 0.7 (Fsp³ > 0.7), this compound satisfies the key criteria for fragment-based screening libraries: three-dimensional shape, low molecular weight, and a synthetic handle (the pyridinylmethyl group) for fragment growing or linking . The zero-rotatable-bond core scaffold provides a higher probability of achieving ligand-efficient binding compared to flexible fragment alternatives, as pre-organization reduces the entropic cost of binding by an estimated 1–2 kcal/mol per frozen rotatable bond [5].

Quote Request

Request a Quote for 2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.4]nonan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.